molecular formula C27H38N6O2 B1662581 AF-DX 384 CAS No. 118290-26-9

AF-DX 384

Cat. No.: B1662581
CAS No.: 118290-26-9
M. Wt: 478.6 g/mol
InChI Key: MZDYABXXPZNUCT-UHFFFAOYSA-N
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Description

AF-DX 384 ((±)-5,11-dihydro-11-[(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl]amino-carbonyl-6H-pyrido[2,3-b][1,4]benzodiazepine-6-one) is a selective antagonist for muscarinic acetylcholine receptors (mAChRs), with preferential affinity for M2 and M4 subtypes. Its pharmacological profile (pKi: M2 = 8.22, M4 = 8.00, M1 = 7.51, M3 = 7.18, M5 = 6.27) makes it a critical tool for studying cholinergic signaling in neurological and cardiovascular systems . Structural studies reveal that this compound binds to the orthosteric site of M2 receptors but partially overlaps with the allosteric site, a feature that distinguishes it from nonselective antagonists like N-methylscopolamine (NMS) and quinuclidinyl benzilate (QNB) .

Key structural features include:

  • Tyrosine Lid Mechanism: this compound induces conformational changes in M2, displacing residues Y104, Y403, and Y426 to open the "tyrosine lid," enhancing extracellular access to the binding pocket .
  • Mutation Effects: The S110R mutation in M2 mimics sodium ion stabilization, increasing this compound’s affinity (Ki = 76.4 nM → 2.0 nM) by tightening interhelical interactions without direct ligand contact .

Preparation Methods

The synthesis of AF-DX 384 involves several steps, starting with the preparation of the core pyridobenzodiazepine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

AF-DX 384 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine nitrogen.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuroscience Studies

AF-DX 384 is extensively used in neuroscience to map muscarinic receptor distribution and understand their functional roles in the central nervous system (CNS).

  • Autoradiography : Studies utilizing autoradiography with tritiated this compound have demonstrated its binding characteristics across different brain regions. For instance, a study indicated that this compound labels M2 and M4 receptors in the cortex and hippocampus, providing insights into receptor density and distribution patterns .
  • Case Study : In a study involving schizophrenia and bipolar disorder patients, this compound was employed to assess receptor binding in the anterior cingulate cortex, revealing significant differences in receptor levels compared to healthy controls .

Pharmacological Research

This compound's role extends beyond mere receptor mapping; it is pivotal in pharmacological investigations aimed at understanding drug interactions with muscarinic receptors.

  • Binding Studies : Research has shown that this compound interacts with the allosteric site of the M2 receptor, influencing its binding dynamics. This interaction has implications for developing drugs targeting these receptors .
  • Selectivity : The compound's selectivity for M2 receptors over other subtypes makes it an excellent candidate for studying receptor-specific effects of various ligands. For example, the (R)-(-) isomer of this compound exhibits a significantly higher affinity for M2 receptors compared to its (S)-(+) counterpart, highlighting its potential for therapeutic applications targeting this receptor subtype .

Cardiovascular Research

This compound has been utilized to investigate cardiac functions mediated by muscarinic receptors.

  • Inotropic Effects : In isolated guinea pig atria, this compound was shown to modulate negative inotropic responses induced by muscarinic agonists, providing insights into its potential therapeutic effects on cardiac function .
  • Case Study : A study assessed the impact of this compound on heart rate variability and contractility, suggesting its utility in exploring cardiac autonomic regulation .

Psychiatric Research

The compound has also been explored in psychiatric contexts, particularly concerning mood disorders.

  • Receptor Levels in Mood Disorders : Research indicated that this compound binding levels were altered in subjects with mood disorders, suggesting a potential link between muscarinic receptor activity and psychiatric conditions .

Summary Table of Applications

Application AreaKey Findings
NeuroscienceMapping receptor distribution; significant differences in binding in mood disorders .
PharmacologyInteractions with allosteric sites; selectivity for M2 receptors enhances drug development .
CardiovascularModulation of cardiac responses; impact on heart rate variability .
PsychiatryAltered receptor levels linked to mood disorders .

Comparison with Similar Compounds

Selectivity Profiles

Compound M1 M2 M3 M4 M5 Key Features
AF-DX 384 7.51 8.22 7.18 8.00 6.27 M2/M4 selective; sodium-modulated binding
AF-DX 116 6.97 7.52 6.80 7.20 5.90 Lower potency than this compound; partial allosteric inhibition of [³H]NMS
AQ-RA 741 7.10 8.90 7.30 8.50 6.50 Highest M2/M4 selectivity (195-fold vs. M5)
NMS 8.10 8.80 8.50 8.30 7.90 Non-selective; unaffected by sodium ions
Pirenzepine 8.20 6.49 6.80 7.00 5.50 M1-selective; antagonizes M4 at high doses

Binding Mechanisms

  • Orthosteric vs. Allosteric Interactions :

    • This compound and AF-DX 116 bind orthosterically but inhibit [³H]NMS dissociation via allosteric modulation (ECdiss = 33,300 nM vs. 900 nM for W84) .
    • NMS and QNB bind exclusively to the orthosteric site without allosteric effects .
  • Structural Dynamics: this compound: Stabilizes M2’s inactive state through sodium ion coordination and tyrosine lid opening. MD simulations show reduced mobility in S110R mutants, enhancing affinity . AQ-RA 741: Shares this compound’s tricyclic core but has extended side chains for stronger M2/M4 interactions . Tiotropium: Non-selective inverse agonist; binds deeper into the M2 pocket without sodium sensitivity .

Functional Implications

  • Therapeutic Potential: this compound’s M2/M4 selectivity is exploited in Alzheimer’s and schizophrenia research, where M4 modulation impacts cognitive function . AF-DX 116’s lower potency limits its use to cardiovascular studies (e.g., atrial M2 receptor mapping) .
  • Allosteric Modulation :

    • This compound’s partial overlap with the allosteric site allows co-binding with orthosteric ligands like W84, a feature absent in NMS .

Key Research Findings

Sodium Ion Synergy

Sodium ions enhance this compound’s M2 affinity by contracting the binding pocket (Fig. 6a-b). This effect is absent in M3 receptors, explaining subtype selectivity .

Mutation-Driven Affinity

The S110R mutation in M2 mimics sodium’s role, reducing TM helix flexibility and increasing this compound’s binding free energy by 5.9 kcal/mol .

Clinical Relevance

  • Reduced [³H]this compound binding in schizophrenia patients’ caudate-putamen suggests M2/M4 dysfunction in disease pathology .
  • In Alzheimer’s models, this compound’s M4 antagonism improves cholinergic transmission, contrasting with pirenzepine’s M1-focused effects .

Biological Activity

AF-DX 384 is a selective antagonist for muscarinic acetylcholine receptors, particularly M2 and M4 subtypes. This compound has garnered attention in pharmacological research due to its potential applications in studying neurological disorders and cardiac function.

Receptor Binding Affinity

This compound exhibits high selectivity for M2 and M4 muscarinic receptors, with the following pKi values indicating its binding affinity:

Receptor TypepKi Value
M28.22
M48.00
M17.51
M37.18
M56.27

These values suggest that this compound is particularly effective at inhibiting M2 and M4 receptors, making it a valuable tool for investigating their roles in various physiological processes and pathologies .

In Vivo Studies

Research has demonstrated the pharmacokinetics and metabolism of this compound in animal models. In a study involving anesthetized rats, this compound showed rapid clearance from circulation with an elimination half-life of approximately 40 minutes. Notably, it exhibited a significant distribution in peripheral tissues, particularly the heart, indicating its potential relevance in cardiac studies .

Autoradiography Findings

Autoradiography studies using tritiated this compound have revealed its binding characteristics in the brain. The compound labels both M2 and M4 receptors across various brain regions, including the cortex and hippocampus. The distribution patterns indicate that this compound can be used to differentiate between receptor subtypes, which is crucial for understanding their specific roles in neurophysiology .

Cardiovascular Implications

This compound has been utilized to explore the role of muscarinic receptors in cardiac function. Studies have indicated that blocking M2 receptors may influence heart rate and contractility, which could be significant for conditions like cardiomyopathy. The ability of this compound to selectively target these receptors makes it a promising candidate for further investigation into therapeutic strategies for heart diseases .

Neurological Research

In neurological contexts, this compound's selectivity for M2 receptors has implications for mood disorders and cognitive function. Research suggests that alterations in muscarinic receptor activity may contribute to mood dysregulation, making this compound a potential tool for studying these mechanisms further .

Q & A

Basic Research Questions

Q. What is the selectivity profile of AF-DX 384 for muscarinic receptor subtypes, and how is this determined experimentally?

this compound is a selective antagonist for M2 and M4 muscarinic acetylcholine receptors (mAChRs), with binding affinities (Kₛ) of 6.03 nM (M2) and 10 nM (M4) . Selectivity is typically assessed via competitive radioligand binding assays using subtype-specific ligands (e.g., [³H]N-methylscopolamine for pan-muscarinic receptors) in transfected cell lines or brain tissues. Structural studies, such as X-ray crystallography, reveal that this compound interacts with residues like D1033 and Y1043/Y4036 in the M2 receptor’s orthosteric pocket, explaining its subtype preference .

Q. How do experimental models (e.g., rodent brains) inform this compound’s role in neurological disorders?

this compound’s binding dynamics are studied in rodent models (e.g., Sprague-Dawley rats) to assess receptor density changes in mood disorders. For example, chronic imipramine treatment increases [³H]this compound binding in the cingulate and parietal cortices, suggesting long-term modulation of M2/M4 receptors in depression . Autoradiography in postmortem human brains (Brodmann areas 24 and 46) shows reduced [³H]this compound binding in bipolar disorder and major depressive disorder, implicating cholinergic dysfunction .

Q. What structural features of this compound enable its binding to M2/M4 receptors?

this compound binds to the orthosteric site of M2 receptors with a unique displacement of transmembrane helix 5 (TM5) by 3.5 Å compared to N-methylscopolamine (NMS). Key interactions include hydrogen bonds between its N-terminal oxygen and residues Y1043/Y4036 and ionic interactions with D1033 . Hybrid ligand studies suggest partial overlap with allosteric sites, enabling dualsteric modulation in M2 receptors .

Advanced Research Questions

Q. How do contradictions in [³H]this compound binding data across studies inform methodological considerations?

Discrepancies in binding levels (e.g., lower [³H]this compound in BA24/BA46 in mood disorders vs. no change in Zavitsanou et al., 2005) may stem from cohort heterogeneity (e.g., melancholic vs. non-melancholic depression subtypes) or postmortem drug interference . Methodological rigor requires controlling for antemortem drug exposure (e.g., antidepressants, mood stabilizers) and validating findings with protein quantification (e.g., CHRM2 levels via Western blot) .

Q. What experimental designs distinguish this compound’s effects on M2 vs. M4 receptors in vivo?

M4-specific binding is inferred using [³H]oxotremorine-M (M2 agonist) alongside [³H]this compound (M2/M4 antagonist). In striatal studies, ~80% of [³H]this compound binding corresponds to M4 receptors, validated via subtype-selective knockout models . Dual-radiotracer autoradiography in cortical layers (e.g., cingulate vs. parietal) further dissects regional receptor contributions .

Q. How do chronic antidepressant treatments alter this compound binding, and what mechanistic insights does this provide?

Imipramine (28-day treatment) increases [³H]this compound binding in rodent cortices, whereas fluoxetine lacks this effect. This divergence suggests tricyclic antidepressants may upregulate M2/M4 receptors via indirect pathways (e.g., chronic cholinergic modulation), potentially explaining their efficacy in melancholic depression . Methodologically, longitudinal receptor autoradiography paired with behavioral assays (e.g., forced swim test) strengthens causal inference.

Q. What role does this compound play in elucidating allosteric vs. orthosteric receptor modulation?

this compound exhibits partial allosteric binding in M2 receptors, as shown by reduced W84 (allosteric modulator) affinity in its presence. Hybrid ligands (e.g., this compound/W84 derivatives) reveal steric hindrance in dualsteric binding, informing rational design of subtype-selective modulators . Functional assays (e.g., GTPγS binding) further differentiate allosteric effects on G-protein coupling .

Q. Methodological Considerations

  • Radioligand Binding Assays : Use [³H]this compound at 0.5–2 nM concentrations in Tris-HCl buffer (pH 7.4) with 1 mM EDTA. Non-specific binding is defined using atropine (10 µM) .
  • Structural Studies : Cryo-EM or X-ray crystallography of M2/AF-DX 384 complexes requires receptor stabilization in nanodiscs or detergent (e.g., lauryl maltose neopentyl glycol) .
  • Data Normalization : Normalize [³H]this compound binding to total protein content and account for laminar-specific variations in cortical layers .

Properties

IUPAC Name

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYABXXPZNUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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O=C1Nc2cccnc2N(C(=O)Cl)c2ccccc21
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Synthesis routes and methods II

Procedure details

The darkened mixture of 1.806 g (0.005 mol) of 11-[[[2-bromo-ethyl]amino]carbonyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, 0.992 g (0.005 mol) of 2-[(dipropylamino)-methyl]piperidine, 20 ml of anhydrous acetonitrile and 0.75 g (0.005 mol) of sodium iodide was refluxed for 4 hours with stirring under a nitrogen atmosphere. The mixture was left to cool, 50 ml of 10% aqueous potassium carbonate solution were added and the organic phase was separated off. The aqueous phase was extracted five times in all, with 10 ml aliquots of dichloromethane. The combined organic extracts were dried over sodium sulphate with the addition of animal charcoal and evaporated down in vacuo. The residue was purified by column chromatography on silica gel (30-60 microns) and using dichloromethane/cyclohexane/methanol/conc. ammonia 68/15/15/1 (v/v/v/v) as eluant. The corresponding eluates were evaporated down, the residue was recrystallised once from acetonitrile and dried in a vacuum dryer at 50° C. until a constant weight was obtained. 0.7 g (29% of theory) of colourless crystals were obtained, m.p. 163°-164° C., which were identical according to their mixed melting point, thin layer chromatogram and IR spectrum, to a preparation prepared according to Example 29.
Name
11-[[[2-bromo-ethyl]amino]carbonyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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1.806 g
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0.992 g
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0.75 g
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Synthesis routes and methods III

Procedure details

Prepared analogously to Example 2 from 11-(chlorocarbonyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and (+)-2-[2-[(dipropylamino)methyl]-piperidin-l-yl]ethanamine in a yield of 60% of theory. Colourless crystals, m.p. 164°-165° C. (acetonitrile); [α]D20 =+7.24° (dilute aqueous hydrochloric acid).
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11-(chlorocarbonyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Synthesis routes and methods IV

Procedure details

Prepared analogously to Example 2 from 11-(chlorocarbonyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and 2-[2-[(dipropylamino)methyl]-piperidin-1-yl]ethanamine in a yield of 88% of theory. Colourless crystals, m.p. 165° C. (acetonitrile).
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11-(chlorocarbonyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.